molecular formula C13H22N2O4S B12914349 1,3,6-Trimethyl-5-butylsulfinylethoxyuracil CAS No. 180274-10-6

1,3,6-Trimethyl-5-butylsulfinylethoxyuracil

Cat. No.: B12914349
CAS No.: 180274-10-6
M. Wt: 302.39 g/mol
InChI Key: AMLXTVLMHYIBMB-UHFFFAOYSA-N
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Description

1,3,6-Trimethyl-5-butylsulfinylethoxyuracil is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include multiple methyl groups, a butylsulfinyl group, and an ethoxyuracil moiety. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1,3,6-Trimethyl-5-butylsulfinylethoxyuracil involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route may include:

    Step 1: Formation of the ethoxyuracil core through a condensation reaction between ethyl acetoacetate and urea under acidic conditions.

    Step 2: Introduction of the butylsulfinyl group via a sulfoxidation reaction using butyl sulfide and an oxidizing agent such as hydrogen peroxide.

    Step 3: Methylation of the uracil ring using methyl iodide in the presence of a strong base like sodium hydride.

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1,3,6-Trimethyl-5-butylsulfinylethoxyuracil undergoes various chemical reactions, including:

    Oxidation: The butylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective reactivity. Major products formed from these reactions include sulfone derivatives, reduced uracil analogs, and substituted ethoxyuracil compounds.

Scientific Research Applications

1,3,6-Trimethyl-5-butylsulfinylethoxyuracil has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nucleobases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 1,3,6-Trimethyl-5-butylsulfinylethoxyuracil involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to mimic natural substrates, leading to competitive inhibition or activation of enzymatic pathways. The butylsulfinyl group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1,3,6-Trimethyl-5-butylsulfinylethoxyuracil can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for diverse research and industrial applications.

Properties

CAS No.

180274-10-6

Molecular Formula

C13H22N2O4S

Molecular Weight

302.39 g/mol

IUPAC Name

5-(2-butylsulfinylethoxy)-1,3,6-trimethylpyrimidine-2,4-dione

InChI

InChI=1S/C13H22N2O4S/c1-5-6-8-20(18)9-7-19-11-10(2)14(3)13(17)15(4)12(11)16/h5-9H2,1-4H3

InChI Key

AMLXTVLMHYIBMB-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)CCOC1=C(N(C(=O)N(C1=O)C)C)C

Origin of Product

United States

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